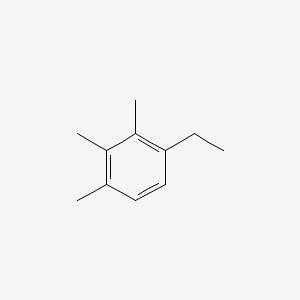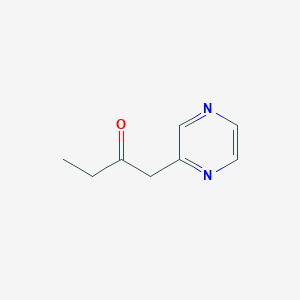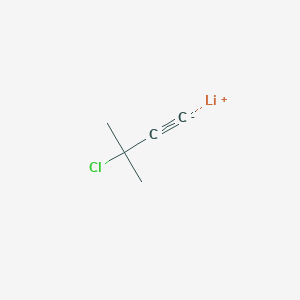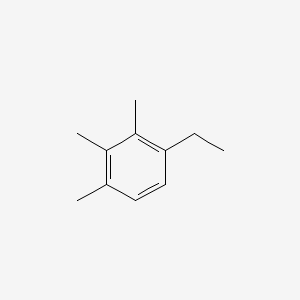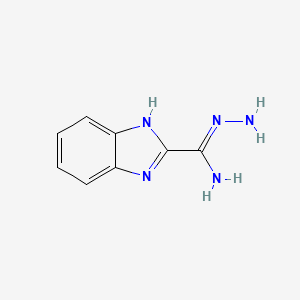![molecular formula C6H12GeO B14658377 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane CAS No. 51343-29-4](/img/structure/B14658377.png)
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane is an organogermanium compound characterized by its unique bicyclic structure. This compound is part of a broader class of organometallic compounds that incorporate germanium, a metalloid element. The presence of germanium in the bicyclic framework imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane typically involves the reaction of germanium-containing precursors with organic reagents under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with fluoride ions, leading to the substitution of silicon with germanium . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the germanium atom is attacked by nucleophiles such as fluoride or amide ions.
Oxidation and Reduction: The germanium center can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of germanium.
Common Reagents and Conditions
Fluoride Ions: Used in substitution reactions to replace silicon with germanium.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used to oxidize the germanium center.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the germanium center.
Major Products Formed
Isoprene and Butadiene: Formed as by-products in substitution reactions involving fluoride ions.
Germanium Oxides: Formed during oxidation reactions.
Applications De Recherche Scientifique
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, particularly in the context of organogermanium compounds known for their immunomodulatory and anticancer activities.
Industry: Used in the development of advanced materials and catalysts, leveraging the unique properties of germanium-containing compounds.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane involves its interaction with nucleophiles and electrophiles. The germanium center acts as a Lewis acid, accepting electron pairs from nucleophiles, leading to substitution reactions . The bicyclic structure also influences the compound’s reactivity, providing steric hindrance and electronic effects that modulate its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: A silicon analog of the compound, which undergoes similar substitution reactions.
2,7-Dimethyl-2,37,8-diepoxy-5-spiro[4.4]nonane: Another bicyclic compound with distinct reactivity patterns.
Uniqueness
3,3-Dimethyl-6-oxa-3-germabicyclo[310]hexane is unique due to the presence of germanium in its structure, which imparts different electronic and steric properties compared to its silicon analogs
Propriétés
Numéro CAS |
51343-29-4 |
|---|---|
Formule moléculaire |
C6H12GeO |
Poids moléculaire |
172.79 g/mol |
Nom IUPAC |
3,3-dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H12GeO/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
RIZUMEBHOWTXBL-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]1(CC2C(C1)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


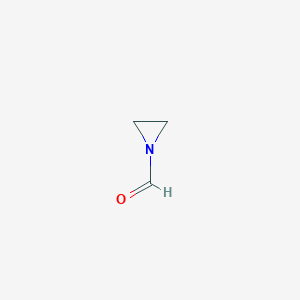
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
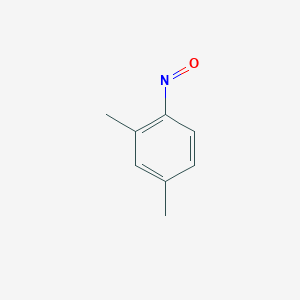
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
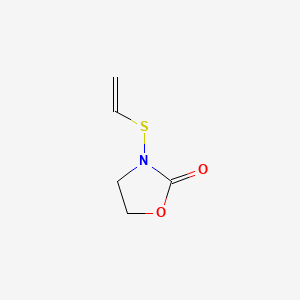
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)

![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
